4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID
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Overview
Description
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of carboxybenzenesulfonyl and phenoxy groups attached to a dihydroisoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenoxy and carboxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID has several scientific research applications, including:
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Azidosulfonyl)benzoic acid: Shares the carboxybenzenesulfonyl group but differs in its overall structure and reactivity.
Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have similar phenoxy groups but are used primarily as herbicides.
Uniqueness
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID is unique due to its combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-[5-[4-(4-carboxyphenyl)sulfonylphenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO9S/c30-25-23-14-9-20(15-24(23)26(31)29(25)18-5-1-16(2-6-18)27(32)33)38-19-7-12-22(13-8-19)39(36,37)21-10-3-17(4-11-21)28(34)35/h1-15H,(H,32,33)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRCOGMCJVTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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